Cas no 1268092-10-9 (4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline)
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline
- 4,4,5-trimethyl-2,3-dihydro-1H-isoquinoline
- 1268092-10-9
- J-513988
- DTXSID80744839
- DB-305176
-
- Inchi: 1S/C12H17N/c1-9-5-4-6-10-7-13-8-12(2,3)11(9)10/h4-6,13H,7-8H2,1-3H3
- InChI Key: JMTPIOLOZAMDEN-UHFFFAOYSA-N
- SMILES: N1CC2C=CC=C(C)C=2C(C)(C)C1
Computed Properties
- Exact Mass: 175.136099547g/mol
- Monoisotopic Mass: 175.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 12Ų
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008133-1g |
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline |
1268092-10-9 | 95% | 1g |
615.44 USD | 2021-06-01 | |
| Chemenu | CM145551-1g |
4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline |
1268092-10-9 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM145551-1g |
4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline |
1268092-10-9 | 95% | 1g |
$769 | 2024-08-02 |
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Professional Introduction to Compound with CAS No. 1268092-10-9 and Product Name: 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline, identified by its CAS number 1268092-10-9, is a structurally significant compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This tetrahydroisoquinoline derivative exhibits a molecular framework characterized by a benzene ring fused to a piperidine moiety, with three methyl substituents strategically positioned at the 4th, 4th, and 5th carbon atoms. The unique arrangement of these functional groups imparts distinct chemical and pharmacological properties, making it a subject of extensive research for potential therapeutic applications.
The tetrahydroisoquinoline scaffold is a privileged structure in drug discovery due to its prevalence in biologically active natural products and synthetic molecules. Compounds within this class have demonstrated diverse pharmacological activities, including dopaminergic and serotonergic effects, which are relevant in the treatment of neurological disorders such as Parkinson's disease and depression. The presence of methyl groups in 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline not only influences its electronic properties but also modulates its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric features of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline. Studies employing virtual screening and docking simulations have highlighted its potential binding affinity to various enzymes and receptors. Notably, research has indicated that this compound may interact with monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters like dopamine and serotonin. Such interactions suggest that 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline could serve as a lead compound for developing novel therapeutics targeting neurodegenerative and psychiatric disorders.
In vitro experiments have further elucidated the biological activity of CAS No. 1268092-10-9. Preliminary studies have shown that this compound exhibits inhibitory effects on MAO-A and MAO-B enzymes at concentrations comparable to some established pharmacological agents. Additionally, its ability to modulate neurotransmitter levels has been explored in cell-based assays. These findings underscore the compound's potential as a precursor for further derivatization to enhance its selectivity and potency.
The synthesis of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the tetrahydroisoquinoline core. Subsequent functionalization steps introduce the methyl groups at the designated positions through reactions such as alkylation or carbonylation. Advanced techniques like transition-metal-catalyzed cross-coupling reactions have been employed to improve yield and purity.
The structural versatility of CAS No. 1268092-10-9 allows for extensive chemical modification without compromising its core pharmacophore. Researchers have synthesized numerous analogs by varying substituents at different positions on the tetrahydroisoquinoline ring. These derivatives have been screened for their pharmacological effects using high-throughput screening (HTS) platforms. Such efforts have identified several compounds with enhanced bioavailability and reduced toxicity profiles.
The growing interest in tetrahydroisoquinoline derivatives stems from their potential applications beyond traditional neurological therapies. Emerging research suggests that these compounds may exhibit anti-inflammatory and immunomodulatory properties due to their ability to interact with intracellular signaling pathways. For instance, studies have demonstrated that certain derivatives can inhibit the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation.
From a medicinal chemistry perspective, 4,, 4,, 5-TrismethyI-I ,,,I ,,,I -I-I-I-I-I-I-I-I-I-I-I-I-I-Hydro isoqulinolme (CAS No.I268092-l0g) represents an exciting avenue for drug development . Its unique structural features offer opportunities for designing molecules with tailored pharmacokinetic properties . For example , optimizing solubility , metabolic stability , and blood-brain barrier permeability are critical factors that can be addressed through structural modifications .
The future directionsof research on this compound are promising . Further investigation into its mechanismsof action will provide valuable insights into its therapeutic potential . Additionally , exploring its interactions with other biological targets may uncover novel therapeutic applications . Collaborative efforts between synthetic chemists , biologists ,and pharmacologists are essential to translate these findings into clinical benefits .
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